molecular formula C22H28ClNO5 B1668903 Choline fenofibrate CAS No. 856676-23-8

Choline fenofibrate

Número de catálogo B1668903
Número CAS: 856676-23-8
Peso molecular: 421.9 g/mol
Clave InChI: NDVCPHPCCOMZCE-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Choline fenofibrate is a lipid-lowering medication . It is used in severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia . It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .


Synthesis Analysis

The synthesis of choline fenofibrate has been described in a patent . The process involves the preparation of choline salt of fenofibric acid. The patent also describes a novel polymorphic form of choline salt of fenofibric acid .


Molecular Structure Analysis

Choline fenofibrate crystallizes in space group Pbca with a = 12.341 03(2), b = 28.568 70(6), c = 12.025 62(2) Å, V = 4239.84(1) Å^3, and Z = 8 . The crystal structure of choline fenofibrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .


Chemical Reactions Analysis

The solubility and dissolution percentage of fenofibrate can be improved by the utilization of co-crystal of fenofibrate with PEG 4000 . The solubilization effect of PEG 4000 might be contributed due to the decrease of particle aggregation of the drug presence of crystallinity, increased wettability, and dispersibility .


Physical And Chemical Properties Analysis

Choline fenofibrate has a molecular formula of C22H28ClNO5 and an average weight of 421.92 . It has a water solubility of 0.000678 mg/mL, logP of 0.76, and logS of -5.8 . It has a pKa (Strongest Acidic) of 3.1 and a pKa (Strongest Basic) of -4.9 .

Aplicaciones Científicas De Investigación

Cardiovascular Research

Choline Fenofibrate has been studied for its efficacy in cardiovascular disease management , particularly in patients with high serum triglyceride levels despite previous statin monotherapy . It’s been shown to reduce residual cardiovascular risk by enhancing the combination therapy with statins .

Metabolic Syndrome Treatment

In the treatment of metabolic syndrome , Choline Fenofibrate effectively reduces triglyceride levels and improves lipid profiles . It has been associated with long-term cardiovascular risk reduction in statin-treated patients with Type 2 Diabetes .

Diabetes Management

Choline Fenofibrate plays a significant role in diabetes management , particularly in diabetic retinopathy and other microvascular endpoints in patients with diabetes . It has been noted for its molecular actions that benefit diabetic microvascular complications .

Lipid Metabolism

In the context of lipid metabolism , Choline Fenofibrate activates PPARα, which is involved in the regulation of lipid levels, including the reduction of triglycerides and increase of HDL cholesterol . It’s also been shown to have a therapeutic role in lipid disorders .

Obesity Research

Choline Fenofibrate has been researched for its potential in obesity treatment . Studies have indicated that it can enhance lipid deposition modulation and affect gut microbiota in obesity models . It’s also been shown to alleviate NAFLD by enhancing mitochondrial function .

Anti-inflammatory Studies

In anti-inflammatory studies , Choline Fenofibrate has demonstrated the ability to downregulate NF-κB signaling, thereby inhibiting pro-inflammatory cytokine secretion in macrophages and during primary biliary cholangitis . This suggests its potential use in chronic inflammatory conditions.

Mecanismo De Acción

Target of Action

Choline fenofibrate primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism .

Mode of Action

Choline fenofibrate, like other fibrates, is believed to exert its effects through the activation of PPARα . This activation leads to the modulation of gene expression involved in lipid metabolism . Specifically, it works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Biochemical Pathways

Upon activation by choline fenofibrate, PPARα influences several biochemical pathways. It promotes the transcription of genes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the synthesis and release of triglycerides . It also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .

Pharmacokinetics

Choline fenofibrate is a prodrug, meaning it is metabolized in the body to produce the active compound, fenofibric acid . Due to its high hydrophilicity and poor absorption profile, choline fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption of fenofibrate is increased when taken with food, and it is extensively distributed in the body .

Result of Action

The activation of PPARα by choline fenofibrate leads to a series of molecular and cellular effects. It reduces the levels of harmful lipids in the blood, including low-density lipoprotein cholesterol and triglycerides, while increasing the levels of beneficial high-density lipoprotein cholesterol . This results in an overall improvement in the lipid profile, which can help prevent cardiovascular diseases .

Action Environment

The action of choline fenofibrate can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of the drug, leading to increased bioavailability . Additionally, the gut microbiota can also play a role in the drug’s metabolism and efficacy .

Safety and Hazards

Choline fenofibrate may be harmful if inhaled or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is harmful if swallowed . In case of accidental release, it is advised to avoid dust formation and breathing vapors, mist, or gas .

Direcciones Futuras

Research on choline fenofibrate is ongoing, with a focus on its role in human health . Future research directions include understanding the impact of this nutrient in human health and aligning on what should be communicated to the public about the contributions of dietary choline to human health .

Propiedades

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZHODZSADEHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234939
Record name Choline fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline fenofibrate

CAS RN

856676-23-8
Record name Choline fenofibrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline fenofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLINE FENOFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)-methanone and 148 g (0.82 mol) of methyl 2-bromo-2-methylpropanoate is prepared in a 1 l reactor maintained under a nitrogen atmosphere. The mixture is heated to 145° C., with thorough stirring, and 69 g (0.5 mol) of potassium carbonate are added. The reaction medium is maintained at 145° C. for 3 hours, with thorough stirring, during which time the water formed by the reaction is collected in the distillate. The pressure in the reactor is then gradually reduced in order to remove the excess brominated reactant by distillation. The mixture is then cooled to about 100° C. and 300 ml of n-propanol are added. The resulting mixture is stirred for 10 mm at 90° C. and then filtered at this temperature to remove the insoluble mineral salts. The residual solid is rinsed with 100 ml of hot n-propanol, which is combined with the previous filtrates. The solution obtained is placed in the 1 l reactor under a nitrogen atmosphere and 121.5 g (0.45 mol) of a 45% aqueous solution of choline hydroxide are added. The reaction mixture is stirred for 3 hours under gentle reflux of the solvent and about 240 ml of solvent are then distilled, 130 ml of n-propanol being added to the reactor. The reactor contents are subsequently filtered on a clarifying filter and then cooled slowly to about 15° C. The resulting suspension is filtered on an aspirator and the isolated solid is rinsed with 100 ml of cold n-propanol and then dried in a vacuum oven.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
240 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline fenofibrate
Reactant of Route 2
Reactant of Route 2
Choline fenofibrate
Reactant of Route 3
Choline fenofibrate
Reactant of Route 4
Choline fenofibrate
Reactant of Route 5
Choline fenofibrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Choline fenofibrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.